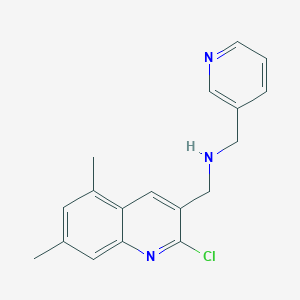

(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of New Compounds : A study by Belguedj et al. (2015) investigated the synthesis of new compounds using a pyridinium ylide, which led to the formation of a five-membered ring structure. This process highlights the versatility of such compounds in creating complex molecular architectures (Belguedj et al., 2015).

Development of Metal Complexes : Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes using tridentate N-donor ligands, demonstrating the potential of these compounds in forming stable and novel metal complexes (Bortoluzzi et al., 2011).

Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on a quinoline skeleton, which acts as a sensor for detecting small inorganic cations. This research underscores the utility of such compounds in creating sensitive and specific sensors (Mac et al., 2010).

Coordination Chemistry and Ligand Development

Ligands for Metal Complexes : Yang et al. (2017) synthesized compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, highlighting the role of such compounds as ligands in metal complex formation (Yang et al., 2017).

Copper(II) Complex Synthesis : Agarwal et al. (2021) used phenol amine ligands to synthesize dinuclear copper(II) complexes, demonstrating the application of these compounds in creating sophisticated coordination structures (Agarwal et al., 2021).

Iron(II) Complex Studies : A study by Yu (2012) involved synthesizing a mononuclear iron(II) complex using a tripodal ligand, showcasing the potential for creating diverse metal complexes with specific coordination geometries (Yu, 2012).

Chemical Synthesis and Reactivity

Amination Reactions : Garlapati et al. (2012) explored the amination reactions of quinazolinone derivatives, emphasizing the reactivity and utility of such compounds in organic synthesis (Garlapati et al., 2012).

Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved the synthesis of diverse pyridine and quinolinone analogues through the Bohlmann-Rahtz reaction, highlighting the compound's utility in creating a variety of chemical structures (Kantevari et al., 2011).

Antimicrobial Activity : Saeed-ur-Rehman et al. (2013) synthesized complexes of quinoline derivatives and tested their antimicrobial activity, showcasing the potential biomedical applications of these compounds (Saeed-ur-Rehman et al., 2013).

Catalysis and Polymerization

Catalysis in Polymerization : Shu Qiao et al. (2011) demonstrated the use of quinolin-8-amine derivatives in the catalysis of ring-opening polymerization, indicating the role of such compounds in industrial polymer production (Shu Qiao et al., 2011).

Nickel(II) Catalyzed Oligomerization : Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed ethylene oligomerization, highlighting the application in developing new catalytic processes (Obuah et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPQNXEZABRPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)